molecular formula C31H38F2N8O B611922 Zandelisib CAS No. 1401436-95-0

Zandelisib

货号 B611922
CAS 编号: 1401436-95-0
分子量: 576.6968
InChI 键: WPFUFWIHMYZXSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zandelisib is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor . It has been used in trials studying the treatment of B-cell malignancies . Its on-target residence time (≥5 hours) and high volume of distribution lead to higher tumor exposure relative to plasma over time .


Molecular Structure Analysis

Zandelisib, also known as ME-401, has a distinct molecular structure compared to other PI3Kδ inhibitors . The molecular formula of Zandelisib is C31H38F2N8O .


Chemical Reactions Analysis

Zandelisib is an oral PI3Kδ inhibitor. It has been studied in combination with the BTK inhibitor Zanubrutinib, and the combination was found to be well-tolerated and potentially more effective than either agent alone .


Physical And Chemical Properties Analysis

Zandelisib has a molecular weight of 576.68 and a molecular formula of C31H38F2N8O . It is a solid substance at room temperature .

科学研究应用

  1. Zandelisib 已显示出治疗复发或难治性滤泡性淋巴瘤患者的疗效。一项研究报告称,在接受过大量预处理的患者中,总缓解率为 70.3%,完全缓解率为 35.2%。值得注意的是,这项研究观察到缓解发生在治疗早期,并且 Zandelisib 耐受性良好,因药物相关不良事件而停药的比例不到 10% (Zelenetz 等,2022)

  2. 在另一项研究中,Zandelisib 与利妥昔单抗联合使用,与复发惰性非霍奇金淋巴瘤患者的标准免疫化疗进行了比较。这项研究强调了 Zandelisib 作为无化疗方案替代品的潜力 (Jurczak 等,2021)

  3. 研究了 Zandelisib 与 BTK 抑制剂 zanubrutinib 在复发或难治性 B 细胞恶性肿瘤患者中的联合使用。这项研究发现,联合治疗耐受性良好,并在惰性 B 细胞恶性肿瘤中获得了较高的总缓解率 (Soumerai 等,2021)

  4. 一项对慢性淋巴细胞白血病 (CLL) 模型的临床前研究表明,Zandelisib 可减少 Treg,防止终末记忆分化和 T 细胞衰竭,在临床前 CLL 模型中显示出抗肿瘤疗效和改善的总体存活率 (Maharaj 等,2022)

  5. 一项针对一线化疗免疫治疗后 24 个月内疾病进展的滤泡性淋巴瘤患者的研究表明,Zandelisib 以间歇性方案作为单一疗法或与利妥昔单抗联合使用,可获得很高的持久缓解率并且耐受性良好 (Pagel 等,2021)

未来方向

Zandelisib is currently being evaluated in various clinical trials for its efficacy in treating B-cell malignancies . The combination of Zandelisib and Zanubrutinib is also being studied for its potential to induce robust and durable responses against various B-cell malignancies .

属性

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUFWIHMYZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38F2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zandelisib

CAS RN

1401436-95-0
Record name Zandelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANDELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
122
Citations
JM Pagel, JD Soumerai, N Reddy, D Jagadeesh… - The Lancet …, 2022 - thelancet.com
… for eligibility and 97 were enrolled and received zandelisib monotherapy (n=56) or zandelisib plus rituximab (n=41), with zandelisib administered on either a continuous schedule (n=38…
Number of citations: 13 www.thelancet.com
JD Soumerai, CS Diefenbach, F Samaniego, A Kumar… - Blood, 2022 - ashpublications.org
… In a global phase 2 study, zandelisib monotherapy achieved an overall response rate (ORR… We hypothesized the novel combination of zandelisib and zanubrutinib would be well …
Number of citations: 4 ashpublications.org
W Jurczak, PLL Zinzani, D Cunningham, M Azoulay… - Blood, 2021 - Elsevier
… zandelisib (JCO 2020 38:15_suppl, 8016). An open-label, phase 2 study (TIDAL, NCT03768505) of zandelisib as … the safety and efficacy of zandelisib in combination with R versus …
Number of citations: 8 www.sciencedirect.com
JD Soumerai, D Jagadeesh, HS Salman, IS Lossos… - 2021 - ascopubs.org
… that the combination of zandelisib and zanubrutinib can be … in 28-day cycles: Cohort 10A: zandelisib 60 mg once daily for 2 … Cohort 10C: zandelisib 60 mg on days 1-7 starting in Cycle 1 …
Number of citations: 2 ascopubs.org
Q Lu, Y Xie, Z Zhu, G Huang, CR AshbyJr… - Drugs of the …, 2022 - access.portico.org
… Zandelisib is a novel, selective oral inhibitor of the class I PI3K catalytic subunit, p110δ, that … , mechanism of action and the clinical use of zandelisib in the treatment of B-NHL. We will …
Number of citations: 2 access.portico.org
AD Zelenetz, W Jurczak, V Ribrag, KM Linton… - Blood, 2022 - ashpublications.org
… Conclusions: Single agent zandelisib on ID was associated with high rate of durable … of zandelisib ID, alone or in combinations, in various B-cell malignancies. Zandelisib plus rituximab …
Number of citations: 4 ashpublications.org
A Zelenetz, W Jurczak, V Ribrag, K Linton… - …, 2022 - journals.lww.com
… in a global trial the efficacy and safety of zandelisib in larger group of pts with R/R FL … zandelisib 60 mg daily for two 28-day cycles then on ID. Another study arm evaluating zandelisib …
Number of citations: 2 journals.lww.com
T Kumode, W Munakata, H Goto, N Fukuhara… - …, 2023 - journals.lww.com
Background: Zandelisib is an oral selective PI3Kδ inhibitor. Results from a prior phase 1b trial in B-cell malignancies demonstrated that the immune-related adverse events (AEs) …
Number of citations: 3 journals.lww.com
H Goto, K Izutsu, D Ennishi, Y Mishima… - International journal of …, 2022 - Springer
… 3-kinase δ inhibitor zandelisib demonstrated favorable safety … /R iNHL) received zandelisib on a continuous daily schedule … , and rash, led to zandelisib discontinuation in 4 patients. The …
Number of citations: 2 link.springer.com
K Maharaj, M Mediavilla-Varela, JJ Powers, S Wiley… - Cancer Research, 2022 - AACR
… Zandelisib is a novel selective PI3Kδ … of zandelisib alone or in combination with BTK inhibitor ibrutinib in normal human T cells, as well as the impact of continuous dosing of zandelisib …
Number of citations: 0 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。